molecular formula C7H5BrFNO2 B12965142 5-Amino-4-bromo-2-fluorobenzoic acid

5-Amino-4-bromo-2-fluorobenzoic acid

Cat. No.: B12965142
M. Wt: 234.02 g/mol
InChI Key: SCJMGMFLMHNBSP-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-2-fluorobenzoic acid is a halogenated benzoic acid derivative featuring amino, bromo, and fluoro substituents at positions 5, 4, and 2, respectively. It is structurally related to intermediates used in pharmaceuticals and agrochemicals, where halogenation and functional group diversity are critical for bioactivity .

Properties

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

5-amino-4-bromo-2-fluorobenzoic acid

InChI

InChI=1S/C7H5BrFNO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,10H2,(H,11,12)

InChI Key

SCJMGMFLMHNBSP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)Br)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-bromo-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the bromination and fluorination of 5-amino-2-fluorobenzoic acid. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to introduce the bromo group at the desired position .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis starting from commercially available precursors. The process may include protection and deprotection steps, as well as purification techniques such as recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-bromo-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and biaryl compounds, which can be further utilized in the synthesis of pharmaceuticals and other organic materials .

Scientific Research Applications

Pharmaceutical Applications

5-Amino-4-bromo-2-fluorobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups make it suitable for modifications that enhance biological activity.

Synthesis of Drug Intermediates

The compound is utilized in synthesizing several drug intermediates, particularly in the development of anti-inflammatory and analgesic medications. For instance, it has been reported as a precursor for synthesizing compounds that exhibit peroxisome proliferator-activated receptor alpha (PPARα) agonism, which is beneficial in treating diabetic retinopathy and other metabolic disorders .

Case Study: PPARα Agonists

A study highlighted the evolution of a chemotype involving this compound derivatives, demonstrating their potential in reducing retinal vascular leakage in diabetic models . This suggests that derivatives of this compound could lead to effective treatments for diabetic complications.

Agricultural Applications

The compound is also explored for its potential use in agrochemicals, particularly as a building block for herbicides and pesticides.

Development of Herbicides

Research indicates that fluorinated benzoic acids, including this compound, can enhance the efficacy of herbicides due to their increased lipophilicity and biological activity . This characteristic allows for better absorption and translocation within plant systems.

Material Science Applications

Beyond pharmaceuticals and agriculture, this compound finds applications in material science, particularly in the development of polymers and resins.

Synthesis of Functional Polymers

The compound can be used to synthesize functionalized polymers that possess unique properties such as enhanced thermal stability and resistance to degradation . These materials are valuable in various industrial applications, including coatings and adhesives.

Data Table: Summary of Applications

Application AreaDescriptionExample Use Cases
PharmaceuticalIntermediate for drug synthesisPPARα agonists for diabetes treatment
AgriculturalBuilding block for herbicidesEnhanced efficacy in weed control
Material ScienceSynthesis of functionalized polymersCoatings with improved properties

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate signaling pathways, leading to its effects in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Compound Name Substituent Positions Similarity Score* Key Differences
2-Amino-5-bromo-3-fluorobenzoic acid 2-NH₂, 5-Br, 3-F 0.96 Fluorine at position 3 instead of 2
4-Amino-3-bromo-5-fluorobenzoic acid 4-NH₂, 3-Br, 5-F 0.84 Amino and bromo positions swapped
5-Bromo-2,4-difluorobenzoic acid 5-Br, 2-F, 4-F Lacks amino group; two fluorine atoms
4-Amino-2-fluoro-5-methoxybenzoic acid 4-NH₂, 2-F, 5-OCH₃ Methoxy instead of bromo at position 5

*Similarity scores derived from structural fingerprint analysis .

  • Positional Isomerism: Minor shifts in substituent positions significantly alter properties. For instance, 2-Amino-5-bromo-3-fluorobenzoic acid (similarity 0.96) has fluorine at position 3 instead of 2, which may reduce steric hindrance near the carboxylic acid group, enhancing reactivity in coupling reactions .

Physicochemical Properties

  • Hydrogen Bonding: The amino group in 5-Amino-4-bromo-2-fluorobenzoic acid enables intramolecular N–H⋯O hydrogen bonds (observed in analogues like 4-Fluoro-2-(phenylamino)benzoic acid), enhancing crystalline stability . In contrast, non-amino analogues like 5-Bromo-2,4-difluorobenzoic acid rely solely on O–H⋯O dimerization, which may reduce thermal stability .
  • Solubility: Bromine’s hydrophobicity likely reduces aqueous solubility compared to methoxy-substituted derivatives. For example, 4-Amino-2-fluoro-5-methoxybenzoic acid may exhibit better solubility in polar solvents due to its methoxy group .

Biological Activity

5-Amino-4-bromo-2-fluorobenzoic acid is an aromatic compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound features a molecular formula of C7_7H6_6BrFNO2_2 and a molecular weight of approximately 234.02 g/mol. The compound is characterized by the presence of an amino group (-NH2_2), a bromo substituent (-Br), and a fluoro substituent (-F) on the benzoic acid framework, which enhance its reactivity and biological interactions .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The unique combination of halogen atoms allows for strong intermolecular interactions, which may modulate enzyme activity or disrupt cellular signaling pathways. This can lead to various biological effects, including:

  • Inhibition of Enzyme Activity: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Antimicrobial Activity: It has been shown to exhibit significant activity against various bacterial strains.
  • Anticancer Properties: Preliminary studies suggest potential efficacy in targeting cancer cells .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus125–250
Escherichia coli250–500
Candida albicans62.5

These results indicate a promising profile for the compound as a potential antimicrobial agent .

Anticancer Activity

In addition to antimicrobial effects, studies have explored the anticancer properties of this compound. For instance, in cell line assays, the compound demonstrated cytotoxic effects against various cancer cell lines, with IC50_{50} values indicating significant potency compared to standard chemotherapeutics. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Comparative Studies

When compared to structurally similar compounds, this compound exhibits distinct biological activities due to its unique substituent arrangement. A comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
2-Amino-4-bromo-3-fluorobenzoic acidSimilar amino and halogen substitutionsModerate antibacterial
2-Amino-6-bromo-3-fluorobenzoic acidDifferent position of amino groupLow antibacterial
2-Amino-4-bromo-5-fluorobenzoic acidAdditional fluorine substituentReduced efficacy

The unique combination of an amino group with both bromine and fluorine substituents in this compound contributes to its enhanced reactivity and biological properties not found in its analogs .

Case Study: Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of several benzoic acid derivatives, including this compound. The study found that this compound exhibited superior activity against multidrug-resistant strains, making it a candidate for further development as an antimicrobial agent .

Case Study: Cancer Cell Line Studies

Another investigation assessed the anticancer potential of various halogenated benzoic acids. The results indicated that this compound significantly inhibited the growth of breast cancer cell lines, showcasing its potential as a lead compound for developing new cancer therapies .

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